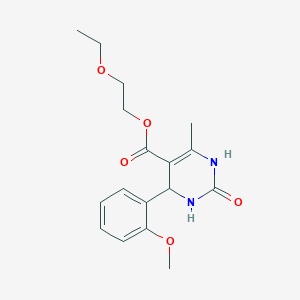![molecular formula C24H24ClNO2 B11706683 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol](/img/structure/B11706683.png)
2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(5-Benzyl-2-hydroxyphényl)méthylidène]amino]-4-tert-butyl-6-chlorophénol est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines. Ce composé appartient à la classe des bases de Schiff, qui sont généralement formées par la condensation d'amines primaires avec des composés carbonylés. Les bases de Schiff sont connues pour leur polyvalence et ont été largement étudiées pour leurs propriétés biologiques et chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[(E)-[(5-Benzyl-2-hydroxyphényl)méthylidène]amino]-4-tert-butyl-6-chlorophénol implique généralement la réaction de condensation entre le 5-benzyl-2-hydroxybenzaldéhyde et la 4-tert-butyl-6-chloroaniline. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de la base de Schiff, et le produit est ensuite isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de synthèse. De plus, la production industrielle peut impliquer l'utilisation de catalyseurs pour accélérer la réaction et réduire le temps de production global .
Analyse Des Réactions Chimiques
Types de réactions
2-[(E)-[(5-Benzyl-2-hydroxyphényl)méthylidène]amino]-4-tert-butyl-6-chlorophénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la base de Schiff en l'amine et l'aldéhyde correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions benzylique ou chloro.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution dans des conditions douces.
Principaux produits formés
Oxydation : Quinones ou autres dérivés oxydés.
Réduction : Amine et aldéhyde correspondants.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie : Utilisé comme ligand en chimie de coordination et en catalyse.
Biologie : Présente des propriétés antimicrobiennes et antioxydantes, ce qui en fait un candidat pour le développement de médicaments.
Médecine : Agent thérapeutique potentiel pour le traitement des infections bactériennes et d'autres maladies.
Industrie : Utilisé dans la synthèse de matériaux avancés et comme stabilisateur dans les polymères.
Mécanisme d'action
Le mécanisme par lequel 2-[(E)-[(5-Benzyl-2-hydroxyphényl)méthylidène]amino]-4-tert-butyl-6-chlorophénol exerce ses effets implique sa capacité à former des complexes stables avec les ions métalliques. Cette propriété est essentielle à son rôle de ligand en chimie de coordination. De plus, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber les enzymes essentielles .
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymers.
Mécanisme D'action
The mechanism by which 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial for its role as a ligand in coordination chemistry. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(E)-(2-Hydroxyphényl)méthylidène]amino-4-nitrophénol
- 2-[(E)-(2-Hydroxyphényl)méthylidène]amino-5-nitrophénol
- 2-[(E)-(2-Hydroxyphényl)méthylidène]amino-4-tert-butylphénol
Unicité
Comparé à des composés similaires, le 2-[(E)-[(5-Benzyl-2-hydroxyphényl)méthylidène]amino]-4-tert-butyl-6-chlorophénol est unique en raison de la présence du groupe benzyl et du substituant chloro. Ces groupes fonctionnels améliorent sa réactivité chimique et son activité biologique, ce qui en fait un composé plus polyvalent et plus puissant pour diverses applications .
Propriétés
Formule moléculaire |
C24H24ClNO2 |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
2-[(5-benzyl-2-hydroxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C24H24ClNO2/c1-24(2,3)19-13-20(25)23(28)21(14-19)26-15-18-12-17(9-10-22(18)27)11-16-7-5-4-6-8-16/h4-10,12-15,27-28H,11H2,1-3H3 |
Clé InChI |
VTLTUYIEKGDLAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C=CC(=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


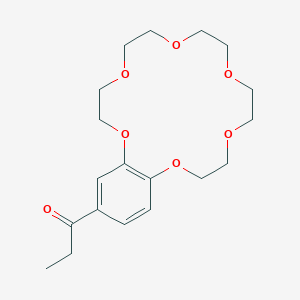
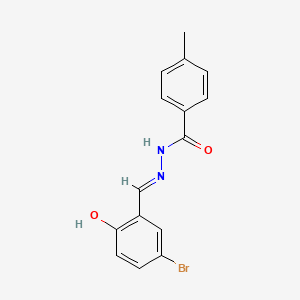

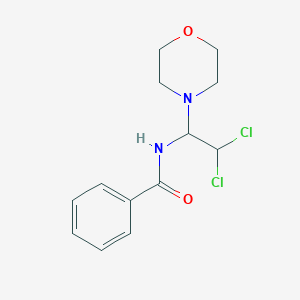
![4-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11706623.png)
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11706629.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11706632.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide](/img/structure/B11706635.png)
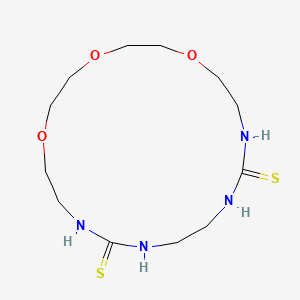
![(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11706642.png)

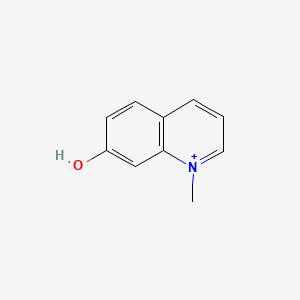
![N-(5-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706660.png)
